molecular formula C14H19BCl2N2O4 B1672701 Ixazomib CAS No. 1072833-77-2

Ixazomib

Cat. No. B1672701
M. Wt: 361.02866
InChI Key: MXAYKZJJDUDWDS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ixazomib is an oral proteasome inhibitor used primarily in the treatment of multiple myeloma . It is used in combination with lenalidomide and dexamethasone in patients who have received at least one prior treatment . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . Its absorption is rapid, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .


Molecular Structure Analysis

Ixazomib’s molecular structure has been successfully solved from synchrotron powder diffraction data .


Chemical Reactions Analysis

Ixazomib’s pharmacokinetics are adequately described by a three-compartment model with first-order linear absorption . Plasma exposures of ixazomib increase in a dose-proportional manner .


Physical And Chemical Properties Analysis

Ixazomib’s pharmacokinetics are adequately described by a three-compartment model with first-order linear absorption . Its terminal half-life is 9.5 days, and its oral bioavailability is 58% .

Scientific Research Applications

Treatment of Multiple Myeloma

  • Results : Clinical trials have shown an overall response rate (ORR) of 40.6% with a very good partial response or better (≥VGPR) of 15.7% in relapsed/refractory MM .

First-Line Therapy for Indolent Non-Hodgkin Lymphoma (iNHL)

  • Results : The ORR was 24% during the 6-month Ixazomib window, and the best ORR over the entire study period was 52% overall .

Twice Weekly Dosing in Relapsed and Refractory Multiple Myeloma

  • Results : The study aims to determine the safety, maximum tolerated dose, overall response rate, progression-free survival, and clinical benefit rate. The recommended phase II dose and first report of efficacy of this combination are pending .

Efficacy in High-Risk Cytogenetic Abnormalities

  • Results : Patients with del(17p) had a 40% reduced risk of progression or death when treated with Ixazomib compared to a placebo group. Similarly, patients with t(4;14) translocation had a 35% reduced risk .

Combination Therapy for Relapsed/Refractory Multiple Myeloma

  • Methods of Application : A phase I/II study is exploring twice-weekly dosing of Ixazomib with pomalidomide and dexamethasone .
  • Results : The study aims to establish the safety, maximum tolerated dose, overall response rate, progression-free survival, and clinical benefit rate. The recommended phase II dose has been established, showing efficacy in a high-risk cohort of RRMM patients .

Treatment of Indolent Non-Hodgkin Lymphoma (iNHL)

  • Methods of Application : Patients receive oral Ixazomib 4 mg weekly until progressive disease or unacceptable adverse events, with a 4-week course of rituximab added during month 7 .
  • Results : The overall response rate (ORR) during the Ixazomib monotherapy window was 24%, with a best ORR over the entire study period of 52% overall .

Future Directions

Ixazomib is currently being studied in combination with other newer agents . It is also being studied for use in bladder cancer, T cell lymphomas, and neuroblastomas . More randomized controlled trials are needed for better choice of treatment regimen .

properties

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025662
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ixazomib

CAS RN

1072833-77-2
Record name Ixazomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXAZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ixazomib
Reactant of Route 2
Ixazomib
Reactant of Route 3
Ixazomib
Reactant of Route 4
Reactant of Route 4
Ixazomib
Reactant of Route 5
Reactant of Route 5
Ixazomib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ixazomib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.